molecular formula C11H24ClNO B6260813 rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans CAS No. 1807939-19-0

rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans

Cat. No.: B6260813
CAS No.: 1807939-19-0
M. Wt: 221.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans, is a chiral cyclohexane derivative with a trans-configuration at the 1,2-positions. The molecule features:

  • Cyclohexane backbone with an amine group at position 1 and a 3-methylbutoxy (isopentyloxy) substituent at position 2.
  • Hydrochloride salt, enhancing solubility in polar solvents.
  • Racemic mixture (rac-) of the (1R,2R) enantiomers.

Properties

CAS No.

1807939-19-0

Molecular Formula

C11H24ClNO

Molecular Weight

221.8

Purity

95

Origin of Product

United States

Biological Activity

Rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans, is a synthetic derivative of cocaine, characterized by its unique structural configuration. With the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of approximately 201.26 g/mol, this compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features a cyclohexane ring substituted with a 3-methylbutoxy group and an amine functional group. This structural configuration may influence its biological activity, particularly in relation to neurotransmitter systems.

Biological Activity

Preliminary studies suggest that rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride may exhibit several biological activities:

  • Local Anesthetic Properties : Due to its structural similarity to cocaine, it has been hypothesized that this compound may function as a local anesthetic by blocking the reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in pain perception.
  • Interaction with Receptors : Initial research indicates potential interactions with serotonin and norepinephrine receptors. These interactions are essential for understanding the compound's mechanism of action and therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Rac-(1R,2R)-2-(2-Methoxyethyl)amino)cyclohexan-1-ol hydrochlorideContains a methoxyethyl substituentPotentially higher solubility
Rac-(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochlorideFluorophenoxy group presentEnhanced binding affinity due to fluorine
(1R,2R)-trans-2-Aminocyclohexanol hydrochlorideLacks the bulky 3-methylbutoxy groupSimpler structure may lead to different activity

This table highlights how variations in substituents can significantly influence pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with structurally related compounds:

Compound Name (CAS/Ref) Molecular Formula Molecular Weight Substituents Configuration Solubility/Stability Primary Use
Target Compound C₁₁H₂₂ClNO* ~243.75* 3-methylbutoxy trans, rac Likely soluble in H₂O/EtOH Research intermediate
Tramadol HCl () C₁₆H₂₅NO₂·HCl 299.8 3-methoxyphenyl, dimethylamino rac Freely soluble in H₂O, EtOH Analgesic drug
rac-(1R,2R)-2-Methoxycyclopentan-1-amine HCl (CAS 2059907-95-6, ) C₆H₁₄ClNO 151.63 Methoxy trans, rac Not specified Research chemical
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine HCl (CAS 2155840-88-1, ) C₁₃H₂₀ClNO 241.76 2-methylphenoxy trans Not specified Pharmaceutical intermediate
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine HCl (CAS 2137837-57-9, ) C₅H₈F₃N·HCl 175.58 Trifluoromethyl cyclopropane trans, rac High lipophilicity Medicinal chemistry
Key Observations:
  • Chirality: Unlike tramadol (rac mixture with a dimethylamino group), the target compound’s trans-rac configuration may influence receptor binding selectivity [1].
  • Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability [4].

Preparation Methods

Biocatalytic Amination of Cyclohexanone Derivatives

Enzymatic methods offer high stereoselectivity for introducing the amine group. For example, Chromobacterium violaceum with pyridoxal 5'-phosphate catalyzes the transamination of ketones to amines in aqueous phosphate buffer (pH 8, 30°C), achieving 76% yield and high enantiomeric excess. Adapting this to synthesize the target compound would require trans-2-(3-methylbutoxy)cyclohexanone as a substrate. The 3-methylbutoxy group could be introduced via Williamson ether synthesis prior to enzymatic amination, ensuring retention of trans stereochemistry.

Epoxide Ring-Opening and Subsequent Functionalization

Cyclohexene oxide intermediates enable stereocontrolled ring-opening. Nucleophilic attack by ammonia or protected amines on trans-cyclohexene oxide produces trans-1,2-aminocyclohexanol derivatives. Subsequent alkylation of the hydroxyl group with 3-methylbutyl bromide under Mitsunobu or Williamson conditions would yield the ether linkage. Protection of the amine as a carbamate (e.g., Boc) during alkylation prevents side reactions.

Enzymatic and Chemical Routes to the Amine Moiety

Transaminase-Catalyzed Synthesis

Transaminases convert ketones to amines with exceptional stereocontrol. For trans-2-(3-methylbutoxy)cyclohexanone , a transaminase could selectively produce the (1R,2R)-amine isomer. This method avoids racemization but requires resolution to obtain the racemic mixture. Reaction conditions (30°C, pH 8) and cofactors (pyridoxal phosphate) from analogous syntheses are directly applicable.

Reductive Amination

Chemical reductive amination of trans-2-(3-methylbutoxy)cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol provides an alternative. However, stereochemical control is challenging, often resulting in diastereomeric mixtures. Chiral auxiliaries or catalysts (e.g., Ru-BINAP) may improve selectivity but add complexity.

Introduction of the 3-Methylbutoxy Group

Williamson Ether Synthesis

Alkylation of trans-2-aminocyclohexanol with 3-methylbutyl bromide in the presence of a strong base (e.g., NaH) forms the ether linkage. Prior protection of the amine (e.g., as a trifluoroacetamide) prevents quaternization. Deprotection with HCl regenerates the amine, concurrently forming the hydrochloride salt.

Mitsunobu Reaction

The Mitsunobu reaction couples trans-2-aminocyclohexanol with 3-methylbutanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves configuration at the stereogenic centers but requires anhydrous conditions and stoichiometric reagents.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or water). Crystallization at low temperatures yields the hydrochloride salt. For rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride , this process produces a crystalline solid with a melting point of 190–192°C, suggesting similar conditions apply to the target compound.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reference
Biocatalytic aminationHigh stereoselectivity, mild conditionsRequires ketone precursor, resolution needed70–80
Reductive aminationSimple setup, no enzymesPoor stereocontrol, byproduct formation50–60
Williamson etherScalable, uses common reagentsProtection/deprotection steps required65–75
Mitsunobu reactionRetains configuration, efficientCostly reagents, moisture-sensitive60–70

Industrial-Scale Considerations

Patent WO2010106550A2 highlights biphasic acylation systems for analogous cyclohexane derivatives, using water-free conditions to minimize hydrolysis. Adapting this to the target compound’s synthesis could involve coupling trans-2-(3-methylbutoxy)cyclohexanecarboxylic acid with D-phenylalanine methyl ester, followed by hydrolysis and salt formation .

Q & A

Q. What are the recommended synthetic routes for rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves:

  • Cyclohexane Derivative Formation : Starting with a cyclohexane backbone, introduce substituents via nucleophilic substitution or cycloaddition. For example, reacting cyclohexene oxide with 3-methylbutanol under acid catalysis to install the alkoxy group .
  • Amine Functionalization : Use reductive amination (e.g., NaBH3CN with ammonium acetate) or catalytic hydrogenation to introduce the amine group. Ensure inert conditions (e.g., N2 atmosphere) to prevent oxidation .
  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Temperature : Exothermic steps (e.g., hydrogenation) require controlled cooling (<20°C).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol/water mixtures improve salt precipitation .
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the stereochemical configuration (trans) of the compound confirmed, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Definitive proof of trans configuration via single-crystal analysis. Crystallize the compound in ethanol/water and compare bond angles/dihedral angles with computational models .
  • NMR Spectroscopy : Use NOESY to detect spatial proximity of protons across the cyclohexane ring. Trans configuration shows no NOE between axial 1-amine and 2-alkoxy protons .
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:IPA:DEA = 90:10:0.1). Retention time differences confirm enantiopurity .

Q. Validation Criteria :

  • X-ray R-factor < 0.05.
  • NOESY cross-peak absence between H1 and H2 (trans) vs. presence (cis) .

Advanced Research Questions

Q. How does the trans configuration influence biological activity compared to cis isomers, and how can enantiomer-specific effects be studied?

Methodological Answer:

  • Pharmacological Assays : Compare trans vs. cis isomers in receptor binding assays (e.g., GPCRs). Use radioligand displacement (³H-labeled antagonists) to measure IC50. Trans isomers often show higher affinity due to reduced steric hindrance .
  • Enantiomer Separation : Employ preparative chiral chromatography (Daicel® columns) to isolate R,R and S,S enantiomers. Validate purity via polarimetry and circular dichroism (CD) .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model enantiomer-receptor interactions. Trans-R,R may exhibit better hydrophobic packing in binding pockets .

Q. Data Contradiction Resolution :

  • If IC50 values conflict across studies, vary assay buffers (e.g., Tris vs. HEPES) to account for pH-dependent protonation of the amine group .

Q. What computational strategies can optimize the synthesis and mechanistic understanding of this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Use Gaussian 16 for DFT calculations (B3LYP/6-31G*) to model intermediates and transition states. Identify rate-limiting steps (e.g., alkoxy group migration) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML may prioritize DMF over DMSO for SN2 reactions based on dielectric constant .
  • Kinetic Modeling : Employ MATLAB or COPASI to simulate reaction kinetics. Adjust temperature gradients to minimize byproduct formation (e.g., cis isomer during amination) .

Q. Case Study :

  • DFT calculations revealed that steric hindrance from the 3-methylbutoxy group lowers the activation energy for trans-amination by 5 kcal/mol vs. cis .

Q. How can contradictory data in metabolic stability studies be resolved?

Methodological Answer:

  • In Vitro Assays : Compare hepatic microsomal stability (human vs. rodent) under varied conditions:
    • pH 7.4 vs. 8.0 : Amine protonation affects CYP450 oxidation rates.
    • NADPH Cofactor Concentration : Ensure saturating levels (1 mM) to avoid false-low stability .
  • LC-MS/MS Metabolite Identification : Use high-resolution Q-TOF to distinguish phase I (oxidation) vs. phase II (glucuronidation) metabolites. Trans isomers often undergo slower oxidation due to hindered access to CYP3A4 .

Q. Resolution Workflow :

Replicate assays with standardized NADPH levels.

Cross-validate with hepatocyte models (3D spheroids) for in vivo relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.